1-Chloro-4-ethylhexane
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Overview
Description
1-Chloro-4-ethylhexane is an organic compound classified as an alkyl halide. It consists of a hexane backbone with a chlorine atom attached to the first carbon and an ethyl group attached to the fourth carbon.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Chloro-4-ethylhexane can be synthesized through various methods, including:
Free Radical Halogenation: This method involves the reaction of hexane with chlorine gas under ultraviolet light, leading to the substitution of a hydrogen atom with a chlorine atom.
Nucleophilic Substitution: Another method involves the reaction of 4-ethylhexanol with thionyl chloride (SOCl₂) or phosphorus trichloride (PCl₃), resulting in the formation of this compound.
Industrial Production Methods: Industrial production of this compound typically involves large-scale halogenation processes, where hexane is treated with chlorine gas in the presence of a catalyst to ensure high yield and purity.
Chemical Reactions Analysis
1-Chloro-4-ethylhexane undergoes several types of chemical reactions, including:
Substitution Reactions: It can undergo nucleophilic substitution reactions (SN1 and SN2 mechanisms) where the chlorine atom is replaced by another nucleophile such as hydroxide ion (OH⁻) or cyanide ion (CN⁻).
Elimination Reactions: It can also undergo elimination reactions (E1 and E2 mechanisms) to form alkenes.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium hydroxide (NaOH) or potassium cyanide (KCN) in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetone.
Elimination Reactions: Strong bases like sodium ethoxide (NaOEt) or potassium tert-butoxide (KOtBu) in solvents like ethanol or tert-butanol.
Major Products Formed:
Substitution: Products like 4-ethylhexanol or 4-ethylhexanenitrile.
Elimination: Products like 4-ethylhexene.
Scientific Research Applications
1-Chloro-4-ethylhexane has various applications in scientific research, including:
Chemistry: It is used as an intermediate in organic synthesis for the preparation of more complex molecules.
Biology: It serves as a model compound in studies of enzyme-catalyzed halogenation and dehalogenation reactions.
Medicine: It is investigated for its potential use in the synthesis of pharmaceutical compounds.
Industry: It is used in the production of specialty chemicals and as a solvent in certain industrial processes.
Mechanism of Action
The mechanism of action of 1-Chloro-4-ethylhexane primarily involves its reactivity as an alkyl halide. In nucleophilic substitution reactions, the chlorine atom is replaced by a nucleophile, leading to the formation of new compounds. The reaction proceeds through either an SN1 or SN2 mechanism, depending on the reaction conditions and the nature of the nucleophile . In elimination reactions, the compound undergoes dehydrohalogenation to form alkenes, with the reaction proceeding through either an E1 or E2 mechanism .
Comparison with Similar Compounds
1-Chloro-4-ethylhexane can be compared with other similar alkyl halides, such as:
1-Chlorohexane: Similar in structure but lacks the ethyl group at the fourth carbon.
1-Bromo-4-ethylhexane: Similar in structure but has a bromine atom instead of chlorine.
4-Chloro-2-ethylhexane: Similar in structure but has the chlorine atom at the fourth carbon and the ethyl group at the second carbon.
Uniqueness: this compound is unique due to its specific substitution pattern, which influences its reactivity and the types of reactions it can undergo. The presence of both the chlorine atom and the ethyl group on the hexane backbone provides distinct chemical properties compared to other alkyl halides .
Properties
Molecular Formula |
C8H17Cl |
---|---|
Molecular Weight |
148.67 g/mol |
IUPAC Name |
1-chloro-4-ethylhexane |
InChI |
InChI=1S/C8H17Cl/c1-3-8(4-2)6-5-7-9/h8H,3-7H2,1-2H3 |
InChI Key |
OQICYKWIRPCOCM-UHFFFAOYSA-N |
Canonical SMILES |
CCC(CC)CCCCl |
Origin of Product |
United States |
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